molecular formula C17H18N2OS B13363253 2-(Methylthio)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)nicotinamide

2-(Methylthio)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)nicotinamide

Cat. No.: B13363253
M. Wt: 298.4 g/mol
InChI Key: IVDRLEYQEPWDIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylthio)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)nicotinamide is a complex organic compound that features a nicotinamide core with a methylthio group and a tetrahydronaphthalenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)nicotinamide typically involves the following steps:

    Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia or an amine under dehydrating conditions.

    Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using a suitable methylthiolating agent.

    Attachment of the Tetrahydronaphthalenyl Group: The tetrahydronaphthalenyl group can be attached through a Friedel-Crafts alkylation reaction using 1,2,3,4-tetrahydronaphthalene and an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group in the nicotinamide core can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methylthio group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alcohols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Methylthio)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)nicotinamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific biological pathways.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It can be used to study the effects of nicotinamide derivatives on cellular processes.

Mechanism of Action

The mechanism of action of 2-(Methylthio)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)nicotinamide involves its interaction with specific molecular targets. The nicotinamide core can interact with enzymes involved in NAD+ metabolism, while the methylthio and tetrahydronaphthalenyl groups can modulate the compound’s binding affinity and specificity. This compound may affect various cellular pathways, including those involved in energy metabolism and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: The parent compound with a simpler structure.

    2-(Methylthio)nicotinamide: Lacks the tetrahydronaphthalenyl group.

    N-(1,2,3,4-Tetrahydronaphthalen-1-yl)nicotinamide: Lacks the methylthio group.

Uniqueness

2-(Methylthio)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)nicotinamide is unique due to the presence of both the methylthio and tetrahydronaphthalenyl groups. This combination can result in distinct chemical properties and biological activities compared to its simpler analogs.

Properties

Molecular Formula

C17H18N2OS

Molecular Weight

298.4 g/mol

IUPAC Name

2-methylsulfanyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-3-carboxamide

InChI

InChI=1S/C17H18N2OS/c1-21-17-14(9-5-11-18-17)16(20)19-15-10-4-7-12-6-2-3-8-13(12)15/h2-3,5-6,8-9,11,15H,4,7,10H2,1H3,(H,19,20)

InChI Key

IVDRLEYQEPWDIL-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NC2CCCC3=CC=CC=C23

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.